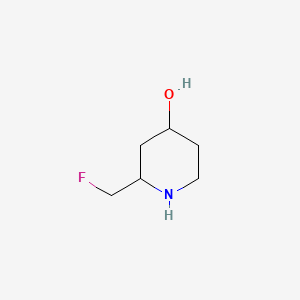
4-Piperidinol, 2-(fluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 2-(fluoromethyl)- is an organic compound with the molecular formula C6H12FNO. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluoromethyl group at the 2-position and a hydroxyl group at the 4-position makes this compound unique and potentially useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 2-(fluoromethyl)- typically involves the fluoromethylation of piperidinol derivatives. One common method includes the reaction of piperidinol with fluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by fluoromethylation and purification steps. The use of high-pressure reactors and specific catalysts can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Piperidinol, 2-(fluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted piperidinol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 2-(fluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 2-(fluoromethyl)- involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by forming stable complexes with the active sites of target enzymes .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A parent compound with a similar structure but lacking the fluoromethyl and hydroxyl groups.
4-Piperidinol: Similar structure but without the fluoromethyl group.
2-Fluoromethylpiperidine: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Piperidinol, 2-(fluoromethyl)- is unique due to the presence of both the fluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
2-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c7-4-5-3-6(9)1-2-8-5/h5-6,8-9H,1-4H2 |
InChI-Schlüssel |
SYRWCZOIKVODDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















